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Compound of Interest

Compound Name: 3-Nonyne

Cat. No.: B165639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Nonyne, a nine-carbon internal alkyne. The document details its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its

identification and characterization in research and drug development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Nonyne.

Table 1: ¹H NMR Spectroscopic Data for 3-Nonyne

Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-1 (CH₃) ~ 0.9 Triplet ~ 7.0

H-2 (CH₂) ~ 2.14 Triplet ~ 7.0

H-5 (CH₂) ~ 2.14 Triplet ~ 7.0

H-6, H-7, H-8 (CH₂) ~ 1.4 - 1.5 Multiplet

H-9 (CH₃) ~ 0.9 Triplet ~ 7.0
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Note: Predicted values based on typical chemical shifts for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data for 3-Nonyne

Carbon Chemical Shift (ppm)

C-1 ~ 13.6

C-2 ~ 22.5

C-3 ~ 80.0

C-4 ~ 80.0

C-5 ~ 19.2

C-6 ~ 31.4

C-7 ~ 22.2

C-8 ~ 31.4

C-9 ~ 14.0

Note: Predicted values based on typical chemical shifts for alkynes and alkyl chains.

Table 3: IR Spectroscopic Data for 3-Nonyne

Frequency (cm⁻¹) Intensity Assignment

2958, 2932, 2873 Strong C-H (sp³) stretching

~ 2200 - 2300 Weak to Medium
C≡C stretching (Internal

Alkyne)

1466 Medium C-H bending

Note: The C≡C stretch for internal alkynes can be weak or absent if the molecule is

symmetrical.

Table 4: Mass Spectrometry Data for 3-Nonyne
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m/z Relative Intensity (%) Assignment

124 [M]⁺ Molecular Ion

95 High [M - C₂H₅]⁺

67 Base Peak [C₅H₇]⁺

41 High [C₃H₅]⁺

Note: Fragmentation data is based on typical alkyne fragmentation patterns and publicly

available data.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

2.1 NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A sample of 3-Nonyne (typically 5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a

frequency of 300 MHz or higher for ¹H NMR is utilized.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard single-pulse experiment is performed.

Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an

acquisition time of 2-4 seconds.

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled experiment is typically performed to simplify the spectrum and

enhance signal-to-noise.

A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural

abundance of ¹³C.

A wider spectral width is used compared to ¹H NMR.

Data Processing: The raw free induction decay (FID) signal is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the internal standard (TMS).

2.2 Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like 3-Nonyne, a thin film is prepared between

two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second

plate is carefully placed on top to spread the liquid evenly.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean, empty salt plates is recorded.

The prepared sample is placed in the spectrometer's sample holder.

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of

4 cm⁻¹.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum, which is typically

plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)
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Sample Introduction: A small amount of the 3-Nonyne sample is introduced into the mass

spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for

separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for volatile compounds like 3-
Nonyne. The sample molecules in the gas phase are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative

intensity versus m/z. The molecular ion peak ([M]⁺) corresponds to the molecular weight of

the compound, and the other peaks represent fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Nonyne.
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Caption: Workflow for the spectroscopic analysis of 3-Nonyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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